3-Bromo-4-nitropyridine

Descripción general

Descripción

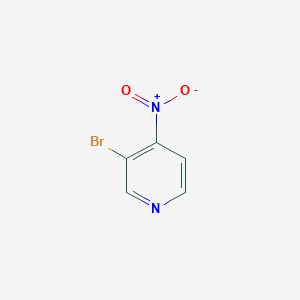

3-Bromo-4-nitropyridine is a pyridine derivative with the molecular formula C5H3BrN2O2 and a molecular weight of 203.00 g/mol . This compound is recognized for its role in organic synthesis and its presence as an environmental contaminant . It is primarily used as an intermediate in the synthesis of other chemical compounds.

Métodos De Preparación

The synthesis of 3-Bromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. One common method includes the reaction of 4-nitropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Análisis De Reacciones Químicas

3-Bromo-4-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: This compound reacts with amines in nucleophilic substitution reactions, leading to the formation of substituted pyridines. Common reagents include primary and secondary amines, and the reactions are typically carried out in polar aprotic solvents.

Nitration: This compound can undergo nitration to form 3-(3′-nitro)pyridine.

Oxidation and Reduction: The compound can be converted into its N-oxide form through oxidation reactions, and it can also be reduced to form various derivatives.

Major products formed from these reactions include substituted pyridines, nitro derivatives, and N-oxide compounds .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

3-Bromo-4-nitropyridine serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions allows researchers to create new drugs and crop protection agents efficiently.

Case Study: Nucleophilic Substitution Reactions

A study explored the nucleophilic substitution reaction of this compound with amines. The reaction yielded three products instead of the expected two due to an unexpected nitro-group migration. This finding emphasizes the compound's potential in developing new synthetic pathways and understanding reaction mechanisms in organic chemistry .

Material Science

In material science, this compound is utilized to develop advanced materials, particularly conductive polymers and organic electronics. These materials are essential for modern electronic devices, including sensors and displays.

The compound is valuable in biological research for studying various biological pathways and mechanisms. It is particularly useful in drug discovery processes that target specific enzymes or receptors.

Application Example: Drug Discovery

Research has indicated that this compound can be used to synthesize derivatives that exhibit biological activity against specific targets, contributing to the development of new therapeutic agents .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in detecting and quantifying other compounds within complex mixtures. Its reactivity allows for the development of sensitive analytical methods.

Analytical Method Example

The compound has been employed in high-performance liquid chromatography (HPLC) methods to analyze mixtures containing nitrogen-containing compounds, showcasing its utility in environmental monitoring .

Environmental Science

In environmental science, this compound is used for monitoring pollutants and studying the degradation of nitrogen-containing compounds in ecosystems. Its ability to trace specific pollutants makes it a valuable tool for environmental assessments.

Environmental Impact Study

Research indicates that the compound can be used to trace nitrogen pollutants in water systems, providing insights into ecological impacts and guiding remediation efforts .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-nitropyridine involves its reactivity towards nucleophiles. In nucleophilic substitution reactions, the bromine atom at the 3-position is replaced by a nucleophile, leading to the formation of new compounds . The nitro group on the pyridine ring can also participate in various reactions, including migration and reduction .

Comparación Con Compuestos Similares

3-Bromo-4-nitropyridine can be compared with other nitropyridine derivatives such as 3-nitropyridine and 4-nitropyridine . While these compounds share similar structural features, this compound is unique due to the presence of both bromine and nitro groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Similar compounds include:

- 3-Nitropyridine

- 4-Nitropyridine

- 3-Bromo-2-nitropyridine

- 3-Bromo-5-nitropyridine

Actividad Biológica

3-Bromo-4-nitropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, focusing on its interactions with various biological systems, particularly as an enzyme inhibitor, and its potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and a molecular weight of approximately 202.99 g/mol. The compound features a bromine atom and a nitro group attached to a pyridine ring, which influences its reactivity and interaction with biological systems.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This inhibition suggests that the compound may affect the metabolism of co-administered drugs, raising concerns about potential drug-drug interactions in therapeutic contexts . The inhibition profile indicates that while it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4, it shows selective activity towards CYP1A2, which is crucial for the metabolism of various pharmaceuticals .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption, which enhances its potential for oral bioavailability. It is also classified as a blood-brain barrier (BBB) permeant , indicating its ability to cross into the central nervous system . The log partition coefficient (Log Po/w) values suggest moderate lipophilicity, which is beneficial for drug formulation .

Nucleophilic Substitution Reactions

Research has demonstrated that this compound participates in nucleophilic substitution reactions, which are essential for synthesizing various derivatives with enhanced biological activity. For instance, reactions involving amines have been explored, leading to new compounds with potential therapeutic applications .

Table 1: Summary of Nucleophilic Substitution Reactions

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Reaction with diethyl sodiomalonate | 3-bis-(ethoxycarbonyl)methyl-4-nitropyridine N-oxide | 75 |

| Reaction with ethyl sodioacetoacetate | 3-acetyl(ethoxycarbonyl)methyl-4-nitropyridine N-oxide | 60 |

These reactions highlight the compound's versatility in synthetic chemistry and its potential to yield biologically active derivatives.

While specific mechanisms of action for this compound remain largely unexplored, its structural features suggest that it may interact with various biological targets through electrophilic attack or coordination with nucleophiles. The presence of both bromine and nitro groups enhances its reactivity profile, making it a suitable candidate for further pharmacological studies.

Propiedades

IUPAC Name |

3-bromo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEWCWSWUUFORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376305 | |

| Record name | 3-Bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-04-5 | |

| Record name | 3-Bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions are commonly observed with 3-Bromo-4-nitropyridine?

A1: this compound is primarily known for its reactivity in nucleophilic substitution reactions. The bromine atom at the 3-position is susceptible to replacement by various nucleophiles, such as amines and carbanions. [, , ] Interestingly, depending on the reaction conditions and the nature of the nucleophile, unexpected rearrangements involving the nitro group have also been observed. [, ]

Q2: How does the presence of the N-oxide influence the reactivity of this compound?

A3: The N-oxide derivative, this compound N-oxide, exhibits distinct reactivity compared to the parent compound. Studies have shown that it undergoes reactions with various carbanions at the 2-position, leading to diverse substituted pyridine N-oxides. [, ] This altered reactivity is attributed to the electronic and steric effects introduced by the N-oxide moiety.

Q3: Can this compound be used in the synthesis of fluorinated pyridines?

A4: Yes, a significant finding was the successful direct fluorination of this compound N-oxide. This reaction provided a novel route to synthesize 3-fluoro-4-nitropyridine N-oxide, which can be further converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. [] This methodology offers a valuable tool for accessing meta-fluorinated pyridines, which are challenging to synthesize through traditional methods.

Q4: Has this compound been explored for the development of biologically active compounds?

A5: Yes, researchers have investigated this compound N-oxide as a starting material for synthesizing pyridinic sulfonamides as potential cyclooxygenase-2 (COX-2) inhibitors. [] This involved reacting the compound with various phenols, thiophenols, or anilines, followed by reduction and sulfonamide formation. This study demonstrated the feasibility of utilizing this compound derivatives for medicinal chemistry applications.

Q5: Are there any notable reactions of this compound with cyclic enamine systems?

A6: Investigations into the reaction of this compound N-oxide with 1-morpholinocyclohexene revealed a multi-step ionic pathway. [] This reaction yielded a tetrahydrobenzofuro[3,2-b]quinoline derivative, showcasing the potential of this compound to participate in complex heterocyclic synthesis.

Q6: Where can I find more information on the specific analytical techniques used in characterizing this compound and its derivatives?

A7: While the provided abstracts don't delve into specific analytical techniques, they likely employed standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural characterization. [, ] For a deeper understanding of the analytical methods, it is recommended to refer to the full research articles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.